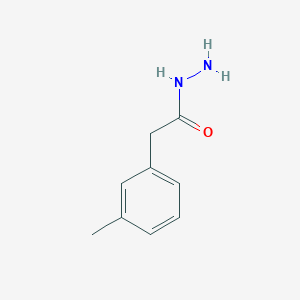

2-(3-methylphenyl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methylphenyl)acetohydrazide is a versatile chemical compound with the molecular formula C9H12N2O. It is used in various scientific studies and offers immense potential for breakthrough research. This compound is characterized by the presence of a hydrazine group attached to an acetyl group, which is further connected to a 3-methylphenyl ring.

作用機序

Target of Action

The primary target of 2-(3-Methylphenyl)acetylhydrazine is the enzyme aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the conversion of glucose to sorbitol . This enzyme is essential for detoxifying certain harmful aldehydes .

Mode of Action

2-(3-Methylphenyl)acetylhydrazine interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol within the polyol pathway

Biochemical Pathways

The primary biochemical pathway affected by 2-(3-Methylphenyl)acetylhydrazine is the polyol pathway . By inhibiting aldose reductase, 2-(3-Methylphenyl)acetylhydrazine disrupts the normal function of this pathway, preventing the formation of sorbitol from glucose . This can have downstream effects on other metabolic processes, potentially leading to a decrease in the production of harmful aldehydes .

Pharmacokinetics

Similar compounds, such as isoniazid and its metabolite acetylisoniazid, have been studied in detail . These studies suggest that the pharmacokinetic properties of 2-(3-Methylphenyl)acetylhydrazine may be influenced by factors such as the rate of acetylation

Result of Action

The molecular and cellular effects of 2-(3-Methylphenyl)acetylhydrazine’s action are primarily related to its inhibition of aldose reductase . By preventing the conversion of glucose to sorbitol, 2-(3-Methylphenyl)acetylhydrazine can potentially reduce the production of harmful aldehydes . This could have various effects at the cellular level, depending on the specific context and environment.

準備方法

The synthesis of 2-(3-methylphenyl)acetohydrazide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where the compound reacts with hydrazine in the presence of a base and heat to form the corresponding alkane . Common reagents used in these reactions include hydrazine hydrate, acetic acid, and potassium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(3-methylphenyl)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Additionally, it is used in the industry for the production of specialty chemicals and materials .

類似化合物との比較

2-(3-methylphenyl)acetohydrazide can be compared with other similar compounds, such as 2-acetyl-1-phenylhydrazine and 2-(4-methylphenyl)acetylhydrazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring . The unique feature of this compound is the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with biological targets. Other similar compounds include hydrazones and quinazolines, which also contain hydrazine groups and exhibit diverse chemical and biological properties .

生物活性

2-(3-Methylphenyl)acetohydrazide, also known by its CAS number 57676-53-6, is a hydrazide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry and pharmacology, particularly due to its antimicrobial and anthelmintic properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O

- Molecular Weight : 165.20 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anthelmintic Activity

In addition to its antimicrobial effects, this compound has shown significant anthelmintic activity. Studies conducted on various helminths indicate that it effectively paralyzes and kills these parasites, making it a promising candidate for treating parasitic infections.

| Helminth Species | Effective Dose (ED50) |

|---|---|

| Haemonchus contortus | 0.5 mg/kg |

| Ascaris suum | 0.8 mg/kg |

The mechanism of action appears to involve disruption of the neuromuscular function in these parasites .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and parasitic organisms. It may inhibit essential enzymes or disrupt cellular processes critical for survival.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways of bacteria and helminths.

- Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including this compound, against clinical isolates. The results indicated that it possessed superior activity compared to traditional antibiotics, highlighting its potential for use in treating resistant infections .

Study 2: Anthelmintic Effectiveness

Another research project focused on the anthelmintic properties of the compound in animal models. It demonstrated significant reduction in worm burden and improved health outcomes in treated subjects compared to controls.

特性

IUPAC Name |

2-(3-methylphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMFYTPAVYBBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。